HOMO EGONOL BETA-D-GLUCOSIDE

Description

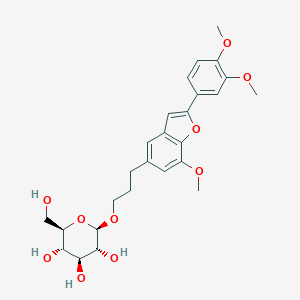

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3/t21-,22-,23+,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBXVWJEZUKCIS-HROMDODWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333132 | |

| Record name | AC1LABT1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325791-19-3 | |

| Record name | AC1LABT1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Homo Egonol Beta D Glucoside

Botanical Sources and Geographic Distribution

The primary sources of homo egonol (B1663352) beta-D-glucoside are trees and shrubs belonging to the genus Styrax. However, its presence is not limited to this genus, indicating a wider distribution in the plant kingdom than initially presumed.

Several species within the Styrax genus have been identified as rich sources of homo egonol beta-D-glucoside and related lignans (B1203133). nih.govnih.gov These woody plants are distributed across various continents, thriving in a range of climatic conditions. mdpi.com

Styrax pohlii: Native to South America, particularly Brazil, Bolivia, and Paraguay, Styrax pohlii is a significant source of this compound. nih.govscience.govresearchgate.net This species is typically found in broadleaf deciduous gallery forests and secondary forest formations. researchgate.net Studies have successfully isolated homoegonol (B103626) glucoside from the aerial parts of S. pohlii. nih.gov

Styrax japonica: Commonly known as the Japanese snowbell, Styrax japonica is native to East Asia, including Japan, Korea, and China. mdpi.comacs.org It is a popular ornamental tree and has been a subject of phytochemical investigations that have confirmed the presence of various lignan (B3055560) glycosides. mdpi.comcytivalifesciences.com While direct isolation of homoegonol beta-D-glucoside is documented, the presence of structurally related compounds like egonol and other lignan glycosides is well-established in the stem bark of this species. nih.govcytivalifesciences.com

Styrax officinalis: This species, also known as the storax tree, is native to Southern Europe and the Middle East. nih.govscribd.com It grows in dry, rocky slopes and woods. researchgate.net Phytochemical analyses of S. officinalis have revealed the presence of homoegonol and its glycosidic derivatives, making it another important botanical source. nih.govgilson.com Specifically, homoegonol glucoside has been identified in this species. nih.gov

Table 1: Geographic Distribution of Primary Styrax Sources

| Botanical Source | Native Geographic Distribution |

|---|---|

| Styrax pohlii | South America (Brazil, Bolivia, Paraguay) science.govresearchgate.net |

| Styrax japonica | East Asia (Japan, Korea, China) acs.orgnih.gov |

Beyond the Styrax genus, the presence of related compounds has been noted in other plant families, suggesting potential, albeit less explored, sources of homoegonol derivatives.

Machilus macrantha: This evergreen tree from the Lauraceae family is native to southwestern India and Sri Lanka. cytivalifesciences.com While direct isolation of homoegonol beta-D-glucoside from M. macrantha is not extensively documented, studies have reported the presence of homoegonol in its leaves, indicating the potential for its glycosides to be present as well. sigmaaldrich.com The tree is found in the Western Ghats mountain range. cytivalifesciences.com

Advanced Extraction and Purification Techniques

The isolation of this compound from its natural sources is a multi-step process that requires a combination of extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

The purification of this compound typically involves a series of chromatographic steps to achieve a high degree of purity.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography technique is frequently employed as an initial or intermediate purification step. researchgate.net Crude extracts are often subjected to a Sephadex LH-20 column to separate compounds based on their molecular size and polarity. For the isolation of lignan glycosides from Styrax species, Sephadex LH-20 has proven effective in fractionating the extract and enriching the glycosidic components. The process involves eluting the column with a suitable solvent, often methanol (B129727), to separate the desired compounds from other constituents. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a high-resolution purification technique, preparative HPLC is crucial for the final isolation of this compound. nih.gov This method allows for the separation of closely related compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. For the separation of nor-neolignan glycosides from S. pohlii, a mobile phase consisting of methanol and water has been utilized. The use of preparative HPLC ensures the high purity of the isolated compound, which is essential for subsequent structural elucidation and biological activity studies. nih.gov

To enhance the efficiency of the purification process, strategies are employed to enrich the glycoside content in the initial extracts before proceeding to more refined chromatographic techniques.

Solvent Partitioning: Crude plant extracts are often subjected to liquid-liquid partitioning with solvents of varying polarities. This initial step helps to separate the highly polar glycosides from non-polar compounds like fats and waxes. For instance, an ethanolic or methanolic extract can be partitioned between water and a non-polar solvent like hexane, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or n-butanol to concentrate the glycosidic fraction. science.gov

Macroporous Resin Adsorption Chromatography: Macroporous resins are effective for the enrichment of glycosides from crude extracts. These resins can adsorb the glycosides from an aqueous solution, and after washing away impurities, the desired compounds can be eluted with an organic solvent like ethanol. This technique offers advantages such as high adsorption capacity, easy regeneration of the resin, and the ability to process large volumes of extract, making it suitable for large-scale enrichment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Egonol |

| Homoegonol |

| Homoegonol gentiobioside |

| Lignan glycosides |

| Arctiin |

| Pinoresinol-4-O-beta-D-glucopyranoside |

| Matairesinoside |

| Methylsyringin |

| Syringin |

| Stigmasterol |

| Taraxerol |

| (−)-pinoresinol glucoside |

| Naringenin |

| Vitexin |

| Formononetin-7-O-β-d-glucoside |

| Amygdalin |

| Hexane |

| Methanol |

| Ethanol |

| Ethyl acetate |

Strategies for the Total Synthesis of Related Benzofuran (B130515) Neolignans (e.g., Egonol)

The synthesis of the aglycone portion of this compound, which is a benzofuran neolignan, relies on methodologies developed for similar natural products like Egonol and Homoegonol. thieme-connect.com These strategies focus on the efficient construction of the central 2-arylbenzofuran skeleton.

Other significant methodologies for building the benzofuran nucleus include:

McMurry Coupling: Intramolecular McMurry coupling is a notable method used in the synthesis of the benzofuran ring system. thieme-connect.com

Cross-Pinacol Coupling: A facile two-step synthesis for 2-arylbenzofurans, which is applicable to the synthesis of homoegonol, proceeds through a selective cross-pinacol type coupling between a salicylaldehyde (B1680747) and an aromatic aldehyde, followed by cyclization induced by acid. rsc.org

Wittig Reactions: This classic olefination reaction has also been employed in the synthesis of benzofuran precursors. thieme-connect.com

These synthetic pathways provide access to a variety of benzofuran neolignans, including egonol, homoegonol, and ailanthoidol, which serve as foundational structures for further modification. thieme-connect.combohrium.com

Table 1: Key Synthetic Strategies for Benzofuran Neolignan Cores

| Strategy | Key Reaction(s) | Starting Materials (Examples) | Target Compound (Example) | Reference(s) |

| Palladium-Catalyzed Coupling | Sonogashira Coupling | Vanillin | Egonol | studylib.netrsc.org |

| General Benzofuran Construction | Two-step Benzofuran formation, Sonogashira Coupling | o-Iodophenols, Copper-alkynes | Egonol, Homoegonol | thieme-connect.com |

| Reductive Coupling | McMurry Coupling | Dicarbonyl compounds | Benzofuran nucleus | thieme-connect.com |

| Pinacol-Type Coupling | Selective cross-pinacol coupling, Acid-induced cyclization | Salicylaldehyde, Aromatic aldehyde | Homoegonol | rsc.org |

Chemo-Enzymatic and Chemical Glycosylation Methodologies for Phenolic Compounds

Attaching the β-D-glucoside moiety to the homoegonol backbone is a critical step in forming the final compound. This is achieved through glycosylation, a process that can be performed using either enzymatic or purely chemical methods. Glycosylation is known to significantly alter the properties of phenolic compounds, often improving their water solubility, stability, and bioavailability. researchgate.netmdpi.comresearchgate.net

Enzymatic Glycosylation

This approach is considered an attractive and environmentally friendly strategy due to its high regio- and stereoselectivity, which often circumvents the need for complex protection and deprotection steps common in chemical synthesis. mdpi.com The primary enzymes used are:

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar residue from an activated donor to the phenolic acceptor. mdpi.com Leloir GTs, in particular, are crucial for the in vivo synthesis of glycans and are widely used in biotechnology for their specificity. mdpi.combohrium.com

Glycosidases (Glycoside Hydrolases, GHs): While their natural function is to break down glycosidic bonds, under certain conditions, they can be used to form new ones through a process called transglycosylation. bohrium.com Engineered glycosidases, known as glycosynthases, have been developed to synthesize glycans efficiently without the risk of hydrolyzing the product. bohrium.com

Whole-Cell Biotransformation: This method utilizes entire microorganisms that produce the necessary glycosylating enzymes, which can also handle the in situ regeneration of expensive sugar donors, making the process more economical. researchgate.net

Chemical Glycosylation

Conventional chemical methods for glycosylation remain widely used, though they can be more labor-intensive. A common approach involves the nucleophilic substitution reaction between the phenolic hydroxyl group of the aglycone and an activated, acetyl-protected sugar, such as α-D-tetra-O-acetylglucopyranosyl bromide, often catalyzed by a Lewis acid. mdpi.com While effective, this method requires subsequent deprotection steps to remove the acetyl groups from the sugar moiety. mdpi.com

More recent advancements include a highly efficient phenolic O-glycosylation method that can be performed on unprotected substrates in water, utilizing glycosyl fluorides as donors promoted by calcium ions (Ca²+). nih.gov

Table 2: Comparison of Glycosylation Methodologies for Phenolic Compounds

| Feature | Enzymatic Glycosylation | Chemical Glycosylation |

| Selectivity | High regio- and stereoselectivity | Lower selectivity; often requires protecting groups |

| Reaction Conditions | Mild (aqueous buffers, near-neutral pH) | Often harsh (anhydrous solvents, strong acids/bases) |

| Reaction Steps | Often a single step | Multiple steps (protection, coupling, deprotection) |

| Catalysts | Glycosyltransferases, Glycosidases, Whole cells | Lewis acids, heavy metal salts |

| Substrate Scope | Can be limited by enzyme specificity | Broad substrate scope |

| Environmental Impact | Generally considered "greener" | Can involve hazardous reagents and solvents |

| Reference(s) | mdpi.comresearchgate.netbohrium.com | mdpi.commdpi.comnih.gov |

Rational Design and Derivatization for Modulated Biological Properties

The benzofuran neolignan scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and acetylcholinesterase inhibitory properties. rsc.orgcuestionesdefisioterapia.comrsc.org Rational design and chemical derivatization of the parent structure, such as homoegonol, are key strategies to enhance potency, selectivity, or other pharmacological properties.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying different parts of the molecule, researchers can determine which functional groups are essential for its biological effects. For instance, studies on egonol derivatives have been conducted to understand the structural requirements for their acetylcholinesterase (AChE) and antimicrobial activities. nih.govnih.gov In one such study, eighteen derivatives of egonol were synthesized, and some showed improved antimicrobial activity against various bacterial strains compared to the parent compound. nih.gov

The design of novel benzofuran derivatives is an active field of research for discovering new therapeutic agents. nih.govresearchgate.net Modifications can include:

Altering substituents on the aromatic rings.

Modifying the side chain attached to the benzofuran core.

Introducing new heterocyclic rings to create hybrid molecules.

These targeted modifications aim to optimize the interaction of the compound with its biological target, thereby modulating its activity. researchgate.net For example, dihydrobenzofuran and benzofuran neolignans have been investigated as antiprotozoal agents, with their activity linked to the inhibition of tubulin polymerization in the parasite. mdpi.com The rational design of analogues focuses on enhancing these specific interactions to develop more effective drugs.

Table 3: Examples of Benzofuran Derivatization and Modulated Biological Activity

| Parent Compound | Derivative Type | Modulated Biological Activity | Reference(s) |

| Egonol | Ester and Ether Derivatives | Enhanced Acetylcholinesterase (AChE) Inhibition | nih.govacs.org |

| Egonol | Various side-chain modifications | Improved Antimicrobial Activity | nih.gov |

| Benzofuran Scaffold | Hybrid with Imidazole | Potent Anticancer Activity | researchgate.net |

| Benzofuran Scaffold | Introduction of Morpholine moiety | Activity against Estrogen Receptor-Dependent Breast Cancer | nih.gov |

| Dihydrobenzofuran Neolignan | Esterification and Olefination | Enhanced Antiprotozoal Activity (Trypanosoma cruzi) | mdpi.com |

Conclusion

Homoegonol (B103626) beta-D-glucoside stands as an interesting example of a glycosylated nor-neolignan with potential for further scientific investigation. Its structural features, stemming from the combination of a complex aglycone and a glucose moiety, place it within a class of natural products with recognized biomedical significance. The initial findings on its biological activity warrant more in-depth studies to elucidate its mechanism of action and potential therapeutic applications. Future research focused on its complete synthesis, detailed spectroscopic analysis, and a broader screening of its biological effects will be crucial in fully understanding the scientific value of this compound.

Biological Activities and Pharmacological Mechanisms of Homo Egonol Beta D Glucoside

Antimicrobial Activity

The antimicrobial properties of compounds related to Homo egonol (B1663352) beta-D-glucoside have been investigated, suggesting a potential role in combating various pathogens.

Antibacterial Efficacy and Proposed Mechanisms against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific data on the antibacterial efficacy of Homo egonol beta-D-glucoside is limited, studies on its aglycone, homoegonol (B103626), have demonstrated activity against Gram-positive bacteria. Research has reported that homoegonol exhibits inhibitory effects against Staphylococcus aureus. researchgate.net The proposed mechanism of action for related phenolic compounds often involves the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. nih.gov For instance, some phytochemicals are known to complex with the bacterial cell wall, leading to increased membrane permeability. nih.gov However, a study evaluating egonol and homoegonol against a panel of bacteria, including Streptococcus pneumoniae and Pseudomonas aeruginosa, found only weak antibacterial activity for egonol, with a Minimum Inhibitory Concentration (MIC) of 400 μg/mL. researchgate.net Further research is necessary to determine the specific antibacterial spectrum and mechanisms of this compound against key pathogens like Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Antifungal Properties and Modes of Action (e.g., against Candida albicans, Aspergillus flavus)

The antifungal potential of homoegonol has been documented, particularly against opportunistic yeasts like Candida albicans. One study reported a Minimum Inhibitory Concentration (MIC) of 10 µg/mL for homoegonol against C. albicans. researchgate.net The antifungal mode of action for many natural phenols involves the disruption of the fungal cell membrane integrity by interfering with ergosterol (B1671047) biosynthesis. nih.gov Echinocandins, another class of antifungal agents, target the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall. nih.gov Given that this compound possesses a β-D-glucan moiety, its potential interaction with fungal cell wall synthesis warrants investigation. Information regarding its efficacy against filamentous fungi such as Aspergillus flavus, a common cause of invasive aspergillosis, is currently lacking and represents an important area for future research. ekb.egmdpi.com

Table 1: Antimicrobial Activity of Homoegonol

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Homoegonol | 10 | researchgate.net |

| Candida albicans | Homoegonol | 10 | researchgate.net |

Note: Data for this compound is not currently available. This table presents data for its aglycone, homoegonol.

Anticarcinogenic and Cytotoxic Effects in In Vitro Models

The potential of this compound and its related compounds as anticancer agents is an active area of investigation, with preliminary studies indicating cytotoxic effects against various cancer cell lines.

Assessment of Antiproliferative and Apoptotic Activities in Cancer Cell Lines

While direct studies on this compound are scarce, research on its aglycone, homoegonol, has shown cytotoxic activity. For instance, homoegonol displayed cytotoxic effects against the human breast cancer cell line MCF-7, with IC50 values ranging from 40.6 to 106.6 μM. scribd.com Egonol, a closely related compound, showed even stronger activity against the human hepatoma cell line HepG2, with IC50 values between 11.2 and 180.9 μM. scribd.com Furthermore, egonol glucoside and egonol gentiobioside have been identified as cytostatic leads, suggesting that the glycosidic moiety may play a role in their anticancer activity. dokumen.pub These compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. dokumen.pub

Investigation of Underlying Cellular and Molecular Targets

The precise cellular and molecular targets of this compound in cancer are yet to be fully elucidated. However, studies on related natural products provide some insights into potential mechanisms. For example, some polyphenolic compounds exert their anticancer effects by modulating signaling pathways involved in cell survival, proliferation, and metastasis. mdpi.com The induction of apoptosis by some natural compounds is linked to the activation of caspase cascades. researchgate.net For instance, certain brassinosteroids, which are plant hormones, have been shown to induce G1 cell cycle arrest and apoptosis in breast cancer cells. nih.gov Research on prunetin-5-O-glucoside, another natural glucoside, identified crucial protein targets such as HSP90AA1, CDK2, and MMP1 in gastric cancer. mdpi.com Future investigations should focus on whether this compound acts through similar pathways to inhibit cancer cell growth and survival.

Table 2: Cytotoxic Activity of Egonol and Homoegonol

| Cell Line | Compound | IC50 (µM) | Reference |

| HepG2 (Human Hepatoma) | Egonol | 11.2 - 180.9 | scribd.com |

| MCF-7 (Human Breast Cancer) | Homoegonol | 40.6 - 106.6 | scribd.com |

Note: Data for this compound is not currently available. This table presents data for its aglycones, egonol and homoegonol.

Anti-inflammatory and Immunomodulatory Activity in In Vitro and Animal Models

The anti-inflammatory and immunomodulatory properties of compounds structurally related to this compound suggest its potential in managing inflammatory conditions. While direct evidence for the glucoside is limited, studies on its aglycone and the broader class of β-glucans provide a foundation for its potential effects.

Research on the aglycones, egonol and homoegonol, has demonstrated anti-inflammatory activity. These compounds have been shown to possess cyclooxygenase inhibitory properties, which is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the β-D-glucoside moiety of the molecule is of significant interest. Beta-glucans, which are polysaccharides of D-glucose monomers linked by β-glycosidic bonds, are known to be potent immunomodulators. They can activate various immune cells, including macrophages, neutrophils, and natural killer cells, and can influence the production of cytokines. This immunomodulatory activity can contribute to both anti-inflammatory effects and enhanced host defense against pathogens and cancer.

Currently, there is a lack of specific studies investigating the anti-inflammatory and immunomodulatory activities of this compound in in vitro cell cultures or in animal models of inflammation. Such studies are crucial to determine its specific effects on inflammatory pathways and immune cell function and to validate the potential suggested by its structural components.

Modulation of Key Inflammatory Mediators (e.g., Cyclooxygenase, Inducible Nitric Oxide Synthase, Reactive Oxygen Species)

The anti-inflammatory effects of Homoegonol beta-D-glucoside and its aglycone form, homoegonol, are attributed to their ability to modulate key inflammatory mediators.

Chemical investigation into the components of Styrax pohlii identified Homoegonol beta-D-glucoside and evaluated its inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net Both COX-1 and COX-2 are crucial enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov Studies have shown that Homoegonol beta-D-glucoside exhibits inhibitory effects on these enzymes. researchgate.netpreprints.org

While direct studies on the glucoside's effect on inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) are limited, research on its aglycone, homoegonol, provides significant insights. Egonol and homoegonol have been shown to inhibit nitric oxide (NO) and reduce the release of ROS in a concentration-dependent manner. acs.org Specifically, egonol was found to decrease the mRNA expression levels of iNOS and cyclooxygenase-2 (COX-2). acs.org Furthermore, in a murine model of asthma, administration of homoegonol led to a reduction in the expression of iNOS in lung tissue. researchgate.net Given that excessive production of NO by iNOS and the generation of ROS are hallmarks of inflammatory conditions, the ability of these related compounds to suppress them is a key aspect of their anti-inflammatory mechanism. nih.govmdpi.comnih.gov

Table 1: Inhibitory Activity of Compounds from Styrax pohlii against COX-1 and COX-2

This table summarizes the reported inhibitory activities of Homoegonol beta-D-glucoside and related compounds against cyclooxygenase enzymes. Note that specific IC50 values were not provided in the source material.

| Compound | Target Enzyme | Reported Activity | Source |

| Homoegonol glucoside | COX-1 | Inhibitory | researchgate.netpreprints.org |

| Homoegonol glucoside | COX-2 | Inhibitory | researchgate.net |

| Egonol | COX-1 & COX-2 | Inhibitory | researchgate.net |

| Homoegonol | COX-1 & COX-2 | Inhibitory | researchgate.net |

Attenuation of Allergic Responses in Preclinical Asthma Models

Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness, mucus production, and an influx of inflammatory cells. mdpi.comnih.gov Preclinical studies using animal models are crucial for evaluating potential therapeutic agents. mdpi.com

Research has investigated the efficacy of homoegonol, the aglycone of Homoegonol beta-D-glucoside, in a murine model of ovalbumin (OVA)-induced allergic asthma. researchgate.net In this model, oral administration of homoegonol significantly attenuated the asthmatic responses. researchgate.net The treated mice showed reduced numbers of inflammatory cells and lower levels of Th2 cytokines in the bronchoalveolar lavage fluid (BALF). researchgate.net Histological analysis of the lung tissue confirmed that homoegonol treatment attenuated airway inflammation and reduced mucus overproduction in the airway epithelial lesions. researchgate.net This effect was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). researchgate.net These findings indicate that homoegonol effectively suppresses key features of allergic asthma in this preclinical model. researchgate.net

Table 2: Effects of Homoegonol in a Murine Model of Allergic Asthma

This table outlines the significant findings from a preclinical study on the effects of homoegonol, the aglycone of Homoegonol beta-D-glucoside, in an ovalbumin-induced asthma model.

| Parameter Measured | Observation in Homoegonol-Treated Group | Source |

| Inflammatory Cell Count in BALF | Reduced | researchgate.net |

| Th2 Cytokines in BALF | Reduced | researchgate.net |

| Airway Hyperresponsiveness (AHR) | Reduced | researchgate.net |

| Serum IgE | Reduced | researchgate.net |

| Airway Inflammation (Histology) | Attenuated | researchgate.net |

| Mucus Overproduction (Histology) | Attenuated | researchgate.net |

| iNOS Expression in Lung Tissue | Reduced | researchgate.net |

| MMP-9 Expression in Lung Tissue | Reduced | researchgate.net |

Antiviral Potential and Mechanisms

The search for effective antiviral agents from natural sources is a significant area of pharmaceutical research. semanticscholar.org Glycoside compounds, in particular, have been studied for their inhibitory effects against a range of viruses. unpad.ac.id

Inhibition of Viral Replication Stages and Targets

While direct experimental evidence for the antiviral activity of Homoegonol beta-D-glucoside is not available in the provided search results, the mechanisms of other natural glycosides offer a framework for its potential action. Antiviral drugs can interfere with various stages of a virus's life cycle, including attachment to host cells, penetration, replication of viral genetic material, and the synthesis of viral proteins. semanticscholar.orgnih.govfrontiersin.org

Consideration for Broad-Spectrum Antiviral Applications (e.g., Herpesviruses)

The development of broad-spectrum antiviral agents is crucial for combating a wide array of viral pathogens, including herpesviruses, which can cause lifelong infections. semanticscholar.org Natural products are a promising source for such agents due to their diverse chemical structures and biological activities. semanticscholar.orgnih.gov

Although specific studies on Homoegonol beta-D-glucoside against herpesviruses were not identified, the general antiviral properties of other glycosides suggest this as a potential area for future investigation. unpad.ac.id For example, various flavonoid and triterpenoid (B12794562) glycosides have demonstrated inhibitory effects against different types of viruses, including herpes simplex virus (HSV). semanticscholar.orgunpad.ac.id The mechanisms often involve interfering with the initial stages of viral entry or later stages of replication. nih.govnih.gov Given that related lignans (B1203133) and other glycosides from natural sources show antiviral potential, exploring the activity of Homoegonol beta-D-glucoside against a spectrum of viruses, including herpesviruses, is a logical next step in defining its pharmacological profile.

Enzyme Inhibitory Activities

The inhibition of specific enzymes is a key strategy in the treatment of various diseases. researchgate.net Natural compounds are frequently screened for their ability to act as enzyme inhibitors. mdpi.comphcogrev.com

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine. frontiersin.orgsemanticscholar.org Inhibitors of these enzymes are the primary therapeutic approach for managing the symptoms of Alzheimer's disease. phcogrev.comeuropeanreview.orgmdpi.com

There is currently no direct research available from the search results detailing the cholinesterase inhibitory activity of Homoegonol beta-D-glucoside. However, studies on other natural glycosides present a complex picture. For example, the coumarin (B35378) glycyrol (B26511) was found to be an effective inhibitor of both BChE and AChE, whereas its glycoside form, liquiritin, showed weak activity. mdpi.com Conversely, research on flavonoids suggests that glycosylation can decrease the inhibitory activity and affinity for cholinesterase enzymes. mdpi.com This indicates that the presence and nature of the sugar moiety can significantly influence the interaction with the active site of these enzymes. Therefore, the potential for Homoegonol beta-D-glucoside to act as a cholinesterase inhibitor remains an open question that requires direct experimental evaluation.

Effects on Other Relevant Enzyme Systems (e.g., Aromatase, Alpha-Glycosidase)

This compound and related lignan (B3055560) glycosides have been investigated for their modulatory effects on key enzyme systems beyond those directly involved in inflammation and cancer cell signaling. Research has particularly focused on their potential to influence aromatase, a crucial enzyme in steroid hormone biosynthesis, and alpha-glucosidase, an important target in the management of hyperglycemia.

Aromatase

Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. oecd-ilibrary.orgresearchgate.net While inhibitors of this enzyme are established therapeutics for estrogen-dependent breast cancers, there is also therapeutic interest in small molecule agonists that can promote local estrogen biosynthesis to address conditions related to estrogen deficiency, such as osteoporosis and atherosclerosis. researchgate.net

Studies have highlighted that compounds structurally related to this compound, specifically egonol gentiobioside and egonol gentiotrioside isolated from Styrax species, may act as promoters of estrogen biosynthesis. researchgate.netjci.org Research suggests that these compounds may allosterically regulate aromatase activity, thereby increasing its efficiency in converting androgens to estrogens. researchgate.net One study demonstrated that egonol gentiobioside and egonol gentiotrioside were found to increase serum estrogen levels in ovariectomized rats, supporting the hypothesis that they promote estrogen biosynthesis. researchgate.net The discovery of these compounds as potential aromatase agonists is significant, as such small molecules are rarely reported. researchgate.net This positions them as valuable subjects for further investigation and structural modification for the potential prevention of diseases linked to estrogen deficiency. researchgate.netresearchgate.net

Table 1: Investigated Activity of Related Compounds on Aromatase

| Compound | Source Organism | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Egonol Gentiobioside | Styrax perkinsiae | Promotes estrogen biosynthesis | Allosteric regulation of aromatase activity |

| Egonol Gentiotrioside | Styrax perkinsiae | Promotes estrogen biosynthesis; Increased serum estrogen in vivo (rats) | Allosteric regulation of aromatase activity |

Alpha-Glycosidase

Alpha-glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. nih.govfrontiersin.org This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

While direct studies on the alpha-glucosidase inhibitory activity of pure this compound are limited in the reviewed literature, research on extracts from plants known to contain this compound is informative. An ethyl acetate (B1210297) extract from the leaves of Styrax annamensis, a plant from which related benzofuran (B130515) compounds are isolated, demonstrated notable α-glucosidase inhibitory activity. researchgate.net In one study, this extract showed an IC50 value of 9.17 μg/mL. researchgate.net For comparison, the same study highlighted norathyriol as a particularly potent α-glucosidase inhibitor, with an IC50 value of 0.07 μM, which was significantly stronger than the positive control, acarbose (IC50 161.0 μM). researchgate.net

The presence of homoegonol glucoside has been confirmed in other species of the same genus, such as Styrax pohlii. researchgate.net Although the specific contribution of this compound to the observed enzymatic inhibition by the crude extract is not yet quantified, the activity of the extract suggests that its constituent compounds, including lignan glycosides, may be responsible for this effect and warrant further investigation.

Table 2: Alpha-Glycosidase Inhibitory Activity of a Relevant Plant Extract and Compound

| Substance | Source | Inhibitory Activity (IC50) | Positive Control |

|---|---|---|---|

| AcOEt Extract | Styrax annamensis leaves | 9.17 μg/mL | Acarbose (161.0 μM) |

| Norathyriol | Isolated from Styrax annamensis | 0.07 μM | Acarbose (161.0 μM) |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of complex molecules like Homoegonol (B103626) beta-D-glucoside. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For Homoegonol beta-D-glucoside, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR (Proton NMR): This experiment identifies the different types of protons present in the molecule and their chemical environment. The resulting spectrum would show distinct signals for the aromatic protons of the egonol (B1663352) aglycone, the methoxy (B1213986) group protons, and the protons of the beta-D-glucoside moiety.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in Homoegonol beta-D-glucoside would produce a distinct signal, allowing for the determination of the total number of carbon atoms and their types (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. These techniques allow for the complete assignment of all proton and carbon signals and confirm the attachment of the beta-D-glucoside to the egonol aglycone.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of Homoegonol beta-D-glucoside. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information, corroborating the data obtained from NMR spectroscopy. researchgate.netdoc-developpement-durable.orgnih.govnih.gov

A representative table of expected NMR data for a compound similar to Homoegonol beta-D-glucoside is presented below:

| Atom | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| Egonol Moiety | ||

| H-2 | 7.15 (s) | 145.2 |

| H-3 | 6.80 (s) | 108.5 |

| OCH₃ | 3.90 (s) | 56.1 |

| ... | ... | ... |

| β-D-Glucoside Moiety | ||

| H-1' | 4.85 (d, J = 7.5) | 102.3 |

| H-2' | 3.50 (m) | 74.8 |

| H-3' | 3.45 (m) | 77.9 |

| H-4' | 3.40 (m) | 71.2 |

| H-5' | 3.35 (m) | 78.1 |

| H-6'a | 3.80 (dd, J = 12.0, 2.5) | 62.5 |

| H-6'b | 3.65 (dd, J = 12.0, 5.0) |

Note: This is a representative table. Actual chemical shifts may vary depending on the specific structure and experimental conditions.

Chromatographic Analytical Methods for Purity and Quantification (e.g., Analytical High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation, purification, and quantification of Homoegonol beta-D-glucoside from complex mixtures, such as plant extracts. Analytical High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes due to its high resolution, sensitivity, and reproducibility. nih.govresearchgate.nettubitak.gov.tr

A typical HPLC method for the analysis of Homoegonol beta-D-glucoside would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A gradient elution system consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed. The gradient allows for the efficient separation of compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically used to monitor the elution of the compound. The wavelength of maximum absorbance for Homoegonol beta-D-glucoside would be selected for sensitive detection and quantification.

The purity of an isolated sample of Homoegonol beta-D-glucoside can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using a certified reference standard of the compound.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm |

| Injection Volume | 10 µL |

Advanced Purity Assessment and Structural Elucidation Protocols

A comprehensive approach to purity assessment and structural elucidation involves the integration of multiple analytical techniques. An advanced protocol for Homoegonol beta-D-glucoside would typically follow these steps:

Extraction and Preliminary Fractionation: The compound is first extracted from the plant material using an appropriate solvent. The crude extract is then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or other sorbents. doc-developpement-durable.org

Purification: The fractions containing the target compound are further purified using preparative HPLC or repeated column chromatography until a high degree of purity is achieved. doc-developpement-durable.org

Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC, where a single, sharp peak should be observed.

Structural Elucidation: The definitive structure of the purified compound is then determined using a combination of high-resolution spectroscopic techniques as described in section 6.1. This includes a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Chiral Analysis: If applicable, the stereochemistry of the glycosidic linkage and the aglycone can be confirmed using techniques such as circular dichroism (CD) spectroscopy or by enzymatic hydrolysis followed by chiral GC-MS analysis of the sugar moiety.

This multi-faceted approach ensures the accurate identification, quantification, and purity assessment of Homoegonol beta-D-glucoside, which is crucial for any subsequent biological or pharmacological investigations.

Biosynthesis and Metabolic Pathways of Nor Neolignan Glycosides

Proposed Biosynthetic Routes within Plant Systems

The biosynthesis of homoegonol (B103626) beta-d-glucoside in plants is proposed to originate from the phenylpropanoid pathway, a central route in the formation of numerous plant secondary metabolites. genome.jpkegg.jpwesleyan.edu This pathway transforms the amino acid L-phenylalanine into a variety of phenolic compounds, including the monolignol precursors required for neolignan synthesis. nih.gov

The proposed biosynthetic route can be detailed in the following steps:

Formation of Monolignols: The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent enzymatic reactions, including hydroxylation and methylation, convert cinnamic acid into precursors like p-coumaric acid, ferulic acid, and sinapic acid. genome.jp These acids are then reduced to their corresponding alcohols, known as monolignols (e.g., coniferyl alcohol, p-coumaryl alcohol). kegg.jp

Neolignan Core Formation: The aglycone of the target molecule, homoegonol, is a benzofuran (B130515) neolignan. researchgate.netbohrium.com Its core structure is believed to be formed through the oxidative coupling of two phenylpropanoid units, such as coniferyl alcohol. This dimerization process, often mediated by laccase or peroxidase enzymes and guided by dirigent proteins, results in the formation of various linkage types. For homoegonol, a specific coupling and subsequent intramolecular cyclization would be required to form the characteristic benzofuran ring system.

Glycosylation: The final step in the biosynthesis is the attachment of a glucose molecule to the homoegonol aglycone. This reaction, known as glycosylation, is catalyzed by a specific UDP-glycosyltransferase (UGT). The UGT enzyme transfers a glucose moiety from a donor molecule, uridine (B1682114) diphosphate (B83284) glucose (UDPG), to a hydroxyl group on the homoegonol structure, forming the beta-D-glucoside linkage. This enzymatic step enhances the water solubility and stability of the compound within the plant. researchgate.net

| Enzyme Class | Proposed Role in Pathway | Substrate(s) | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Initiation of Phenylpropanoid Pathway | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| Peroxidases / Laccases | Oxidative Coupling of Monolignols | Coniferyl alcohol (or related monolignols) | Dimeric Intermediates |

| Dirigent Proteins (DIR) | Stereoselective control of coupling | Monolignol radicals | Specific lignan (B3055560)/neolignan scaffold |

| UDP-glycosyltransferase (UGT) | Glycosylation | Homoegonol, UDP-glucose | Homoegonol beta-D-glucoside |

Investigation of In Vivo Metabolic Transformations in Animal Models

While no in vivo metabolic studies have been published specifically for homoegonol beta-d-glucoside, the metabolic fate of other dietary plant lignan and neolignan glycosides has been investigated in animal models, particularly in rats. researchgate.netscispace.com These studies provide a predictive framework for the likely metabolic transformations of homoegonol beta-d-glucoside following ingestion.

The primary site of metabolism for such glycosides is the gastrointestinal tract, where the gut microbiota play a crucial role. nih.govmdpi.com

Step 1: Deglycosylation by Gut Microbiota: The initial and most critical step is the hydrolysis of the glycosidic bond. Intestinal bacteria produce β-glucosidase enzymes that cleave the glucose molecule from the aglycone, releasing free homoegonol into the gut lumen. nih.gov The bioavailability of the original glycoside is often low, and this deglycosylation is necessary for absorption.

Step 2: Microbial Transformation of the Aglycone: Following deglycosylation, the gut microbiota can further modify the homoegonol aglycone. Studies on other lignans (B1203133) show that intestinal bacteria perform reactions such as demethylation, dehydroxylation, and ring cleavage. researchgate.netnih.gov This often results in the formation of simpler phenolic compounds, sometimes referred to as "mammalian lignans" like enterodiol (B191174) and enterolactone, though the specific end-products from homoegonol are unknown. mdpi.com

Step 3: Absorption and Hepatic Metabolism: The aglycone (homoegonol) and its microbially-derived metabolites are absorbed from the intestine and transported to the liver. In the liver, they undergo Phase I and Phase II metabolism to facilitate excretion.

Phase I Metabolism: Cytochrome P450 enzymes may catalyze oxidative reactions such as hydroxylation or demethylation of the aglycone structure. researchgate.netscispace.com

Phase II Metabolism: The aglycone and its Phase I metabolites are conjugated with polar molecules to increase their water solubility. The most common conjugations are glucuronidation (by UDP-glucuronosyltransferases) and sulfation (by sulfotransferases), preparing them for excretion via urine or bile.

| Metabolic Stage | Location | Key Process | Mediator | Predicted Outcome for Homoegonol Beta-D-Glucoside |

|---|---|---|---|---|

| Initial Transformation | Intestine | Deglycosylation (Hydrolysis) | Gut Microbiota (β-glucosidases) | Release of Homoegonol (aglycone) and glucose |

| Aglycone Modification | Intestine | Demethylation, Dehydroxylation, etc. | Gut Microbiota | Formation of simpler phenolic metabolites |

| Phase I Metabolism | Liver | Oxidation (e.g., Hydroxylation) | Cytochrome P450 Enzymes | Formation of hydroxylated homoegonol metabolites |

| Phase II Metabolism | Liver | Conjugation | UGTs, SULTs | Formation of homoegonol-glucuronides and -sulfates for excretion |

Enzymatic Biotransformation Studies in In Vitro Systems

In vitro enzymatic biotransformation serves as a valuable tool for producing aglycones from their corresponding glycosides, often enhancing their biological activity. The primary enzymes used for the biotransformation of compounds like homoegonol beta-d-glucoside are β-glucosidases (EC 3.2.1.21). ftb.com.hrnih.govnih.gov These enzymes catalyze the hydrolysis of the β-glycosidic bond, liberating the aglycone (homoegonol) and glucose. mdpi.com

A wide range of microbial sources are known to produce β-glucosidases with high efficiency for transforming phenolic glycosides. nih.govnih.gov

Fungal Enzymes: Species such as Aspergillus niger and the white-rot fungus Trametes trogii are well-known producers of β-glucosidases. nih.govnih.gov These enzymes can effectively hydrolyze various phenolic glycosides to their respective aglycones.

Bacterial Enzymes: Lactic acid bacteria, for instance Lactiplantibacillus plantarum, have been shown to possess β-glucosidase activity capable of converting lignan glycosides. nih.gov

Thermostable Enzymes: Enzymes from thermophilic organisms, such as Pyrococcus furiosus, are of particular interest for industrial applications. nih.gov Their high thermal stability allows biotransformation reactions to be carried out at elevated temperatures, which can increase substrate solubility and reaction rates. nih.gov

The typical in vitro biotransformation process involves incubating the glycoside substrate with a purified β-glucosidase or a whole-cell system under optimized conditions of pH, temperature, and buffer composition. The reaction progress is monitored, and the resulting aglycone can be isolated and purified. This enzymatic approach is considered a green and efficient alternative to chemical hydrolysis. nih.gov

| Enzyme Source | Organism Type | Example Substrate(s) | Biotransformation Product(s) | Reference |

|---|---|---|---|---|

| Trametes trogii | Fungus | Gastrodin, Esculin, Daidzin | Gastrodigenin, Esculetin, Daidzein | nih.gov |

| Lactiplantibacillus plantarum | Bacteria | Secoisolariciresinol diglucoside (SDG) | Secoisolariciresinol (SECO) | nih.gov |

| Aspergillus niger | Fungus | Quercetin glycosides, Oleuropein | Quercetin, Oleuropein aglycone | nih.gov |

| Pyrococcus furiosus | Archaea | Hesperidin, Naringin | Hesperetin, Naringenin | nih.gov |

Future Research Trajectories and Advanced Applications

Elucidation of Novel Molecular Targets and Intracellular Signaling Pathways

A primary focus of future research would be to identify the specific molecular targets with which Homo egonol (B1663352) beta-D-glucoside interacts within the cell. This would involve a range of modern biochemical and cell biology techniques to pinpoint protein receptors, enzymes, or other cellular components that bind to the compound. Understanding these interactions is the first step in unraveling its mechanism of action.

Subsequent research would delve into the intracellular signaling pathways modulated by the binding of Homo egonol beta-D-glucoside to its target. This could involve investigating its influence on well-established pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or NF-κB signaling, which are crucial in regulating cellular processes like growth, proliferation, and inflammation. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis would be instrumental in mapping these effects.

Table 1: Hypothetical Molecular Targets and Signaling Pathways for a Novel Glycoside

| Potential Molecular Target | Associated Signaling Pathway | Potential Cellular Effect |

| Receptor Tyrosine Kinase | MAPK/ERK Pathway | Modulation of cell proliferation |

| IKK Complex | NF-κB Signaling | Anti-inflammatory response |

| Caspase-3 | Apoptosis Pathway | Induction of programmed cell death |

Development of Innovative Delivery Systems for Enhanced Bioavailability

A significant hurdle in the therapeutic application of many natural glycosides is their often-low bioavailability, which can be due to poor absorption, rapid metabolism, or instability in the gastrointestinal tract. Future research would likely focus on developing innovative delivery systems to overcome these challenges for this compound.

This could involve encapsulation within nanoparticles, liposomes, or micelles to protect the compound from degradation and facilitate its transport across biological membranes. Another approach could be the development of prodrugs, where the glycoside is chemically modified to enhance its absorption, with the active form being released at the target site.

Integration into Comprehensive Mechanistic Studies of Disease Pathogenesis

Once the molecular targets and signaling pathways of this compound are identified, a crucial area of research would be to integrate this knowledge into broader mechanistic studies of various diseases. For instance, if the compound is found to have anti-inflammatory properties, studies would aim to understand how it modulates the complex interplay of cytokines, immune cells, and inflammatory mediators in chronic inflammatory diseases.

This would involve the use of relevant in vitro cell culture models and in vivo animal models of disease. Such studies would provide a more holistic understanding of the compound's therapeutic potential and its precise role in altering disease progression at a systemic level.

Exploration of Synergistic Effects with Other Bioactive Compounds

In modern pharmacology, combination therapy is often more effective than monotherapy. Therefore, a significant research trajectory would be the exploration of synergistic effects between this compound and other known bioactive compounds or existing drugs.

These studies would aim to identify combinations that result in enhanced therapeutic efficacy, reduced side effects, or the overcoming of drug resistance. For example, if this compound is found to have cytotoxic effects against cancer cells, its combination with conventional chemotherapeutic agents could be investigated to see if it can lower the required dosage of the more toxic drug.

Table 2: Illustrative Examples of Potential Synergistic Combinations

| Disease Area | Potential Combination Partner | Rationale for Synergy |

| Oncology | Chemotherapeutic Agent | Enhanced cancer cell killing, reduced drug resistance |

| Inflammatory Disorders | NSAID or Corticosteroid | Complementary anti-inflammatory mechanisms |

| Neurodegenerative Disease | Antioxidant Compound | Multi-faceted neuroprotection |

Emerging Research Frontiers in Glycoside Chemistry and Biology

The study of this compound would also be situated within the broader context of emerging frontiers in glycoscience. Glycans are now recognized as key players in a vast array of biological processes, from cell-cell recognition to immune responses. This has led to a surge of interest in understanding the "glycome" and its role in health and disease.

Future research on this compound could contribute to and benefit from advances in areas such as:

Glyco-engineering: The enzymatic or chemical modification of glycosides to create novel structures with enhanced or new biological activities.

Chemical Glycobiology: The development of chemical tools to study the function of glycosides and other glycans in living systems.

Glycomics: The large-scale study of the entire complement of sugars in an organism, which could help to identify the broader biological context in which this compound functions.

The structural diversity of plant glycosides is vast, and their biological activities are often dependent on the nature of their sugar components. A deeper understanding of these structure-activity relationships is a key goal in the field. The chemical and biological investigation of novel plant glycosides is a continuous effort, with the potential to yield new therapeutic agents and research tools.

Q & A

Q. How can researchers address discrepancies in enzymatic hydrolysis rates reported for structurally similar glucosides?

- Methodological Answer : Comparative kinetic studies under standardized conditions (pH, temperature, enzyme sources) are critical. For example, using recombinantly expressed enzymes (e.g., O-GlcNAcase) reduces batch variability. Molecular docking simulations can further explain substrate-enzyme affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.